3-(4-chlorobenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one
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Overview
Description
3-(4-chlorobenzoyl)-1-(4-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It is commonly referred to as CQ1 and is used in scientific research for its potential therapeutic applications.
Scientific Research Applications
CQ1 has been found to have potential therapeutic applications in various scientific research fields. It has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. CQ1 has also been found to have anti-inflammatory properties and can reduce the production of cytokines in the body. Additionally, CQ1 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of CQ1 is not fully understood, but it is believed to work by inhibiting certain enzymes in the body that are involved in cancer cell growth and inflammation. CQ1 has also been found to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
CQ1 has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer cell growth and inflammation. CQ1 has also been found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using CQ1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This allows for consistent and reproducible results in lab experiments. However, one limitation of using CQ1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of CQ1. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, the synthesis of CQ1 could be further optimized to improve its yield and purity.
Synthesis Methods
The synthesis of CQ1 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with 2-chlorobenzoyl chloride to form 4-methoxybenzyl 2-chlorobenzoate. This intermediate is then reacted with 2-aminobenzophenone to form CQ1. The synthesis of CQ1 has been optimized to achieve high yields and purity.
properties
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-29-19-12-6-16(7-13-19)14-26-15-21(23(27)17-8-10-18(25)11-9-17)24(28)20-4-2-3-5-22(20)26/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWYQGBBHQMJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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